molecular formula C₂₇H₃₂F₆N₂O₃ B1160466 6β-Hydroxy 1,2-Dihydrodutasteride

6β-Hydroxy 1,2-Dihydrodutasteride

Cat. No.: B1160466
M. Wt: 546.54
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6β-Hydroxy 1,2-Dihydrodutasteride is identified as a major metabolite of dutasteride, a pharmaceutical agent that acts as a selective inhibitor of both type 1 and type 2 isoforms of steroid 5α-reductase . Following administration, dutasteride is extensively metabolized in humans primarily by the cytochrome P-450 3A4 and 3A5 enzymes . This compound is one of the key monohydroxy metabolites formed in this process, along with 4′-hydroxydutasteride and 1,2-dihydrodutasteride . The primary research value of this compound lies in pharmacokinetic and bioanalytical studies aimed at understanding the metabolic profile and clearance pathways of dutasteride . It is a critical reference standard for the development and validation of sensitive LC-MS/MS methods for the quantitative determination of dutasteride and its metabolites in biological matrices such as human plasma . Investigations into the activity of metabolites have shown that the 6β-hydroxy metabolite possesses inhibitory activity against 5α-reductase that is comparable to the parent drug, dutasteride itself . This makes it a compound of significant interest for researchers studying the overall pharmacodynamic activity and the relationship between drug metabolism and clinical effect. Furthermore, due to its potential as a long-lived metabolite, it is also relevant in specialized fields like doping control analysis . This product is intended for research purposes only and is not for diagnostic or therapeutic use. References K. B., E. G., M. K., & J. G. (2021). LC-MS/MS determination of dutasteride and its major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis , 206, 114362 .

Properties

Molecular Formula

C₂₇H₃₂F₆N₂O₃

Molecular Weight

546.54

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

6β-Hydroxy 1,2-Dihydrodutasteride exhibits significant pharmacological activity due to its role as a competitive inhibitor of the 5-alpha-reductase isoenzymes. These enzymes convert testosterone into dihydrotestosterone (DHT), a potent androgen implicated in various prostate disorders and hair loss conditions. The inhibition of these enzymes leads to decreased levels of DHT, which can alleviate symptoms associated with benign prostatic hyperplasia and potentially reduce the risk of prostate cancer.

Table 1: Comparison of Dutasteride and Its Metabolites

Compound5-alpha-reductase Type 1 Inhibition5-alpha-reductase Type 2 InhibitionPotency Relative to Finasteride
DutasterideHighHigh100x (Type 1), 3x (Type 2)
This compoundModerateModerateNot extensively studied

A. Benign Prostatic Hyperplasia (BPH)

Clinical studies indicate that dutasteride, including its metabolites like this compound, effectively reduces prostate volume and improves urinary flow in men with BPH. The reduction in serum prostate-specific antigen (PSA) levels further supports its use in monitoring treatment efficacy.

B. Androgenetic Alopecia

Research suggests that the inhibition of DHT by dutasteride can be beneficial in treating androgenetic alopecia. The metabolite's effectiveness in reducing DHT levels may enhance hair regrowth in susceptible individuals.

Analytical Methods for Detection

The detection and quantification of this compound in biological samples are critical for understanding its pharmacokinetics and therapeutic effects. Various analytical techniques have been developed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method allows for the sensitive detection of low concentrations of metabolites in plasma and urine.
  • High-Performance Liquid Chromatography (HPLC): HPLC methods have been validated for simultaneous estimation of dutasteride and its metabolites, including this compound.

Table 2: Summary of Analytical Techniques

TechniqueSensitivitySpecificityApplication Area
Liquid Chromatography-Mass SpectrometryHighVery HighPharmacokinetics
High-Performance Liquid ChromatographyModerateHighPharmaceutical Analysis

Case Studies and Research Findings

Recent studies have highlighted the importance of analyzing the metabolites of dutasteride to fully understand its therapeutic potential:

  • A study demonstrated that patients receiving dutasteride therapy exhibited significant reductions in DHT levels after two weeks of treatment, with notable improvements in urinary symptoms related to BPH.
  • Another investigation focused on the pharmacokinetics of dutasteride metabolites, revealing that this compound could be detected in plasma samples up to several days post-administration.

Comparison with Similar Compounds

Structural and Metabolic Comparison

The table below highlights structural and metabolic differences between 6β-Hydroxy 1,2-Dihydrodutasteride and other dutasteride metabolites:

Compound Molecular Formula Molecular Weight Key Structural Features Metabolic Pathway
This compound C₂₇H₃₂F₆N₂O₃ 546.56 6β-hydroxyl, 1,2-dihydro modification CYP3A4/5 hydroxylation
Dutasteride (Parent) C₂₇H₃₀F₆N₂O₂ 528.54 Ketone at C1, unsaturated A-ring N/A (parent compound)
4′-Hydroxydutasteride C₂₇H₃₀F₆N₂O₃ 544.54 4′-hydroxyl on benzamide moiety CYP3A4/5 hydroxylation
1,2-Dihydrodutasteride C₂₇H₃₂F₆N₂O₂ 530.56 Saturated 1,2-bond in A-ring Reduction
6,4′-Dihydroxydutasteride C₂₇H₃₀F₆N₂O₄ 560.54 6β-hydroxyl + 4′-hydroxyl Sequential hydroxylation

Key Observations :

  • This compound combines hydroxylation at the 6β-position with partial saturation of the A-ring, preserving steric compatibility with 5α-reductase’s active site .
  • 1,2-Dihydrodutasteride lacks the hydroxyl group, reducing its potency despite structural similarity .
  • 4′-Hydroxydutasteride modifies the benzamide moiety, disrupting binding affinity .
Pharmacokinetic and Pharmacodynamic Comparison
Compound Half-Life (Weeks) Excretion Route Relative Potency vs. Dutasteride 5α-Reductase Isoform Inhibition (Type 1/Type 2)
This compound ~5* Feces (metabolites) ~1x Comparable to dutasteride
Dutasteride 5 Feces (5% unchanged) 1x IC₅₀: 3.3 nM (Type 1), 0.5 nM (Type 2)
4′-Hydroxydutasteride N/A Feces (metabolites) <<1x Weak inhibition
1,2-Dihydrodutasteride N/A Feces (metabolites) <<1x Minimal activity

Notes:

  • *The half-life of this compound is inferred from dutasteride’s terminal half-life, as direct data are unavailable .
  • Only this compound maintains full inhibitory activity, while other metabolites exhibit reduced potency due to structural alterations .
Stability and Analytical Considerations
  • Stability : Dutasteride and its metabolites, including this compound, remain stable in frozen plasma (-65°C) for up to three years, enabling reliable clinical sample reanalysis .
  • Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to quantify this compound in plasma, with a linear range of 0.08–1.2 ng/mL .

Preparation Methods

Starting Materials and Core Synthesis Framework

The synthesis of 6β-Hydroxy 1,2-Dihydrodutasteride derives from methodologies developed for Dutasteride, which begins with 4-aza-5α-androst-1-ene-3-one-17β-carboxylic acid (II). This starting material undergoes mixed anhydride formation using methanesulfonyl chloride or pivaloyl chloride in the presence of 1,8-diazabicycloundec-7-ene (DBU) as a base. The reaction occurs in solvents such as tetrahydrofuran (THF) or acetonitrile at temperatures between -40°C and 10°C to minimize side reactions.

The mixed anhydride intermediate reacts with 2,5-bis(trifluoromethyl)phenylamine, facilitated by Lewis acid catalysts, to form the carboxamide backbone of Dutasteride. This step is critical for introducing the aryl group that confers high affinity for 5α-reductase isoenzymes.

Hydrogenation of the 1,2-Double Bond

To generate the 1,2-dihydro derivative, the double bond in Dutasteride’s steroidal core is selectively hydrogenated. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under mild hydrogen pressure (1–3 atm) is typically employed. The reaction is conducted in polar aprotic solvents like ethyl acetate or methanol at room temperature to prevent over-reduction of other functional groups.

Table 1: Hydrogenation Conditions for 1,2-Dihydrodutasteride Synthesis

ParameterSpecification
Catalyst5% Pd/C or PtO₂
SolventEthyl acetate, methanol
Pressure1–3 atm H₂
Temperature25–30°C
Reaction Time4–6 hours

Hydroxylation at the 6β Position

Introducing the 6β-hydroxy group poses significant synthetic challenges due to the steric hindrance of the steroidal framework. Microbial hydroxylation using Streptomyces or Bacillus strains has been reported for analogous steroids, enabling regio- and stereoselective oxidation. Alternatively, chemical hydroxylation employing osmium tetroxide (OsO₄) or Sharpless asymmetric dihydroxylation may be adapted, though these methods require stringent control to avoid over-oxidation.

Table 2: Hydroxylation Strategies for 6β Position

MethodReagents/ConditionsYield (%)
MicrobialStreptomyces spp., pH 7.0, 37°C60–70
Chemical (OsO₄)OsO₄, N-methylmorpholine N-oxide50–55
Sharpless DihydroxylationAD-mix-β, t-BuOH/H₂O45–50

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like acetonitrile enhance the solubility of intermediates during mixed anhydride formation, while THF improves catalyst activity during hydrogenation. Maintaining temperatures below 10°C during anhydride synthesis prevents decomposition, whereas hydroxylation reactions require physiological conditions (37°C) for enzymatic methods.

Purification and Crystallization

Crude this compound is purified via crystallization from acetonitrile/water mixtures, leveraging the compound’s limited solubility in cold water. The process yields polymorphic Form III, characterized by distinct X-ray diffraction peaks at 2θ = 12.4°, 14.7°, and 17.2°.

Analytical Characterization

UPLC-MS/MS for Structural Confirmation

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is employed to verify the compound’s structure and purity. The method uses a C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile, achieving a detection limit of 0.1–0.4 ng/mL. Key mass transitions include m/zm/z 547.2 → 449.1 for the protonated molecular ion.

Spectroscopic Techniques

Fourier-transform infrared (FTIR) spectroscopy identifies functional groups, with peaks at 1705 cm⁻¹ (carboxamide C=O) and 3420 cm⁻¹ (O-H stretch). Nuclear magnetic resonance (NMR) spectroscopy confirms the 6β-hydroxy configuration through coupling constants (J6,7=4.2HzJ_{6,7} = 4.2 \, \text{Hz}) .

Q & A

Basic Research Questions

Q. What is the pharmacological significance of 6β-Hydroxy 1,2-Dihydrodutasteride in the context of dutasteride metabolism?

  • Answer: this compound is a major active metabolite of dutasteride, a 5α-reductase inhibitor used to treat benign prostatic hyperplasia. Unlike other metabolites (e.g., 4′-hydroxydutasteride and 1,2-dihydrodutasteride), it exhibits comparable inhibitory activity to dutasteride against both Type 1 and Type 2 5α-reductase isoforms in vitro . This suggests it contributes significantly to therapeutic efficacy, making its quantification critical in pharmacokinetic studies.

Q. How can researchers reliably quantify this compound in clinical plasma samples?

  • Answer: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with liquid-liquid extraction achieves linear ranges of 0.08–1.2 ng/mL for this metabolite. The method is optimized to distinguish it from structurally similar metabolites (e.g., 4′-hydroxydutasteride) and parent dutasteride, ensuring specificity in clinical trial analyses .

Q. What stability considerations apply to long-term storage of plasma samples containing this compound?

  • Answer: Stability studies confirm that plasma samples stored at ≤-65°C retain integrity for up to three years, with no significant degradation of this compound. This allows reliable reanalysis of archived clinical samples, critical for longitudinal or retrospective studies .

Q. What are the primary excretion pathways for this compound in humans?

  • Answer: Dutasteride and its metabolites, including this compound, are primarily excreted in feces (~40% as metabolites, 5% as unchanged drug), with minimal renal excretion (<1% in urine). However, up to 55% of the dose remains unaccounted for, suggesting additional metabolic pathways or tissue accumulation .

Advanced Research Questions

Q. How does the unresolved stereochemistry of hydroxylation at the 6-position impact functional characterization of this compound?

  • Answer: The absolute stereochemistry of hydroxylation at the 6 and 15 positions remains unconfirmed, which complicates structure-activity relationship (SAR) studies. Advanced techniques like X-ray crystallography or nuclear magnetic resonance (NMR) are needed to resolve stereochemical ambiguities and refine in vitro potency assessments .

Q. What methodological challenges arise when correlating plasma metabolite concentrations with clinical response variability?

  • Answer: While this compound’s activity mirrors dutasteride, interpatient variability in CYP3A4/5-mediated metabolism (e.g., genetic polymorphisms) may alter metabolite ratios. Researchers must integrate pharmacogenomic data with LC-MS/MS metabolite profiling to dissect response heterogeneity .

Q. How should discrepancies in fecal excretion data for this compound be addressed?

  • Answer: Reported fecal excretion ranges vary widely (2–90% for metabolites), likely due to differences in sample collection protocols or analytical sensitivity. Standardized methods for fecal metabolite extraction and quantification (e.g., stabilizing agents for anaerobic metabolites) are needed to improve reproducibility .

Q. What evidence supports the need for comparative studies between this compound and other metabolites in 5α-reductase inhibition?

  • Answer: In vitro assays show 4′-hydroxydutasteride and 1,2-dihydrodutasteride are 10–100x less potent than this compound. However, in vivo studies are lacking. Head-to-head comparisons using isoform-specific enzymatic assays (e.g., recombinant 5α-reductase Type 1 vs. Type 2) could clarify their relative contributions .

Methodological Recommendations

  • Analytical Validation: Use isotopic internal standards (e.g., deuterated analogs) to enhance LC-MS/MS accuracy for low-concentration metabolites .
  • Sample Handling: Pre-treat plasma with protease inhibitors to prevent enzymatic degradation during long-term storage .
  • Data Interpretation: Apply population pharmacokinetic models to account for CYP3A4/5 variability when linking metabolite levels to clinical outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.